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molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

Cat. No. B1218070
M. Wt: 330.7 g/mol
InChI Key: YAMFWQIVVMITPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952702

Procedure details

1,49 Grams (3 mM) of the benzohydryl [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate are dissolved in 40 ml of tetrahydroflurane. To the solution 0,4 g of Pd on charcoal (10%) are added, then the mixture is hydrogenated at room temperature and pressure. At the end of the reaction the catalysator is filtered, the solvent evaporated and the product crystallized from acetic acid/ethanol. The title product is obtained in almost quantitative yield.
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroflurane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)[C:10]([CH2:20][C:21]([O-:23])=[O:22])=[N:9]2)=[CH:4][CH:3]=1>[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=3)[C:10]([CH2:20][C:21]([OH:23])=[O:22])=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C1=CC=C(C=C1)Cl)CC(=O)[O-]
Name
tetrahydroflurane
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
At the end of the reaction the catalysator
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the product crystallized from acetic acid/ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C1=CC=C(C=C1)Cl)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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